5-Aminopyridine-3-sulfonamide hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

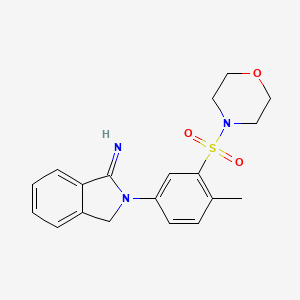

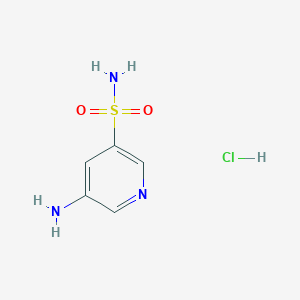

5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 2230802-66-9 . It has a molecular weight of 209.66 . This compound is used in scientific research and offers a wide range of applications, from studying biological processes to developing new drugs.

Molecular Structure Analysis

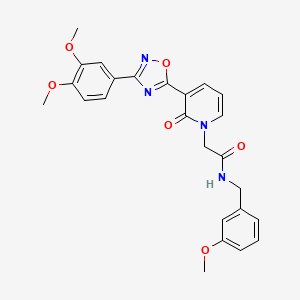

The Inchi Code for 5-Aminopyridine-3-sulfonamide hydrochloride is 1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

5-Aminopyridine-3-sulfonamide hydrochloride is a powder that is stored at room temperature .

科学的研究の応用

Antimicrobial and Antifungal Applications

5-Aminopyridine-3-sulfonamide HCl: derivatives have been studied for their potential as antimicrobial and antifungal agents. The pyrimidine scaffold, which is closely related to the chemical structure of 5-Aminopyridine-3-sulfonamide, is known for its broad spectrum of biological activities, including antimicrobial and antifungal effects . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new treatments for infections resistant to current antibiotics.

Anticancer Properties

The diazine core of 5-Aminopyridine-3-sulfonamide HCl is a privileged structure in medicinal chemistry, with derivatives showing promise in cancer therapy. Pyrimidine derivatives, for instance, have been reported to exhibit anticancer activities, including the inhibition of cell proliferation and inducing apoptosis in cancer cells . Research in this area could lead to the synthesis of novel anticancer drugs with improved efficacy and reduced side effects.

Cardiovascular Therapeutics

Compounds based on the pyrimidine and pyridine moieties, such as 5-Aminopyridine-3-sulfonamide HCl , have been explored for their cardiovascular benefits. They have shown potential as antihypertensive agents and in the treatment of other cardiovascular diseases due to their ability to modulate blood pressure and heart rate .

Neuroprotective Effects

The neuroprotective effects of 5-Aminopyridine-3-sulfonamide HCl derivatives are an area of significant interest. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or death. The research could focus on developing derivatives that can cross the blood-brain barrier and provide targeted neuroprotection .

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives, which share structural similarities with 5-Aminopyridine-3-sulfonamide HCl , have been recognized for their anti-inflammatory and analgesic properties. They can be used to develop new drugs that reduce inflammation and pain without the side effects associated with current medications .

Antidiabetic Potential

The pyrimidine core of 5-Aminopyridine-3-sulfonamide HCl has been linked to antidiabetic activity. These compounds can be investigated for their ability to modulate insulin release or improve insulin sensitivity, offering a new approach to diabetes management .

Safety and Hazards

The safety information for 5-Aminopyridine-3-sulfonamide hydrochloride indicates that it has several hazard statements including H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

5-Aminopyridine-3-sulfonamide HCl is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site . This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . As a result, bacterial growth is inhibited due to the lack of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 5-Aminopyridine-3-sulfonamide HCl is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate and, subsequently, folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

They are readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues .

Result of Action

The inhibition of folic acid synthesis by 5-Aminopyridine-3-sulfonamide HCl leads to a deficiency of nucleic acids and proteins in bacteria, which are essential for their growth and multiplication . This results in the inhibition of bacterial growth .

Action Environment

The action of 5-Aminopyridine-3-sulfonamide HCl, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the compound .

特性

IUPAC Name |

5-aminopyridine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXHNMCWBPJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-3-sulfonamide hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

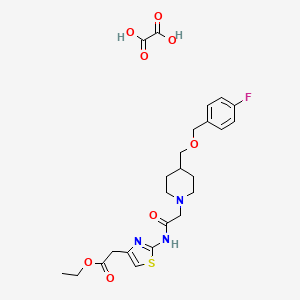

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)

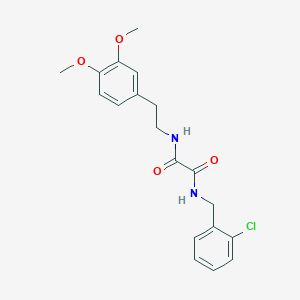

![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)